Succinylcholine chloride dihydrate Succinylcholine chloride dihydrate Succinylcholine chloride dihydrate is a hydrate that is the dihydrate form of succinylcholine chloride. It has a role as a muscle relaxant. It contains a succinylcholine chloride (anhydrous).
A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for.
See also: Succinylcholine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 6101-15-1
VCID: VC20744261
InChI: InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1
SMILES: C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-]
Molecular Formula: C14H32ClN2O5+
Molecular Weight: 343.87 g/mol

Succinylcholine chloride dihydrate

CAS No.: 6101-15-1

Cat. No.: VC20744261

Molecular Formula: C14H32ClN2O5+

Molecular Weight: 343.87 g/mol

* For research use only. Not for human or veterinary use.

Succinylcholine chloride dihydrate - 6101-15-1

CAS No. 6101-15-1
Molecular Formula C14H32ClN2O5+
Molecular Weight 343.87 g/mol
IUPAC Name trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;chloride;hydrate
Standard InChI InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1
Standard InChI Key MCKZIXJIZQVIAW-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-]
Canonical SMILES C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.[Cl-]

Chemical Properties and Structure

Chemical Identification

Succinylcholine chloride dihydrate is a quaternary ammonium compound with distinct chemical characteristics. It is a hydrated form of succinylcholine chloride, containing two water molecules in its crystalline structure. The compound has a molecular formula of C14H34Cl2N2O6 and a molecular weight of 397.3 g/mol . Its structure consists of two acetylcholine molecules linked by their acetyl groups through a succinic acid bridge, forming a dichloride salt that exists in a dihydrate form .

Nomenclature and Identification

The compound is known by several names in scientific and clinical literature, with succinylcholine chloride dihydrate being the most commonly used. Alternative nomenclature includes:

Table 1: Synonyms and Identifiers of Succinylcholine Chloride Dihydrate

Identifier TypeValue
Chemical NameSuccinylcholine chloride dihydrate
Common SynonymsSuxamethonium chloride dihydrate, Suxamethonium chloride hydrate
CAS Registry Number6101-15-1
Parent Compound CID5314 (Succinylcholine)
Creation Date2005-06-24
Last Modification2025-03-01

The compound is classified as a diquaternary base consisting of the dichloride salt of the dicholine ester of succinic acid . It presents as a white, odorless, slightly bitter powder that is highly soluble in water . Its chemical structure features two positively charged quaternary ammonium groups, contributing to its unique pharmacological properties.

Physical Properties

Succinylcholine chloride dihydrate exists as a crystalline solid at room temperature. Its high water solubility makes it suitable for pharmaceutical formulations intended for injection. The dihydrate form provides stability to the molecular structure while maintaining the compound's pharmacological properties. The presence of water molecules in the crystal lattice affects its melting point and other physical characteristics compared to the anhydrous form.

Pharmacological Profile

Pharmacokinetics

Succinylcholine demonstrates unique pharmacokinetic properties that contribute to its clinical utility, particularly its rapid onset and short duration of action.

Distribution

Following intravenous administration, succinylcholine distributes rapidly throughout the body. At intravenous doses of 1 mg/kg and 2 mg/kg, the mean apparent volumes of distribution were measured at 16.4 ± 14.7 and 5.6 ± 6.8 mL/kg, respectively . This relatively small volume of distribution aligns with its highly polar, charged molecular structure that limits distribution to extracellular fluid.

Metabolism and Elimination

The rapid offset of succinylcholine's effects is primarily due to its metabolism by plasma cholinesterase (pseudocholinesterase) in the bloodstream . This enzyme hydrolyzes succinylcholine to succinylmonocholine, which is then further metabolized to succinic acid and choline. The mean elimination half-life following intravenous administration is approximately 47 seconds, explaining its short duration of action .

The clearance rate of succinylcholine is high, with a mean plasma clearance of approximately 4.17 ± 2.37 L/min following an intravenous dose of 1 mg/kg . Approximately 10% of an administered dose is excreted unchanged in the urine, with the remainder eliminated as metabolites .

Clinical Applications

Therapeutic Uses

Succinylcholine chloride dihydrate has specific clinical applications in anesthesiology and emergency medicine. Its primary uses include:

  • Facilitation of endotracheal intubation, particularly in emergency situations requiring rapid sequence induction

  • Provision of skeletal muscle relaxation during surgical procedures

  • Facilitation of mechanical ventilation

  • Adjunct to general anesthesia for procedures requiring brief periods of muscle relaxation

The rapid onset of action (approximately 60 seconds after intravenous administration) and short duration (4-6 minutes) make succinylcholine particularly valuable in scenarios where brief muscle relaxation is required . This pharmacokinetic profile allows for quick recovery of spontaneous respiration if intubation attempts are unsuccessful.

Dosage and Administration

Succinylcholine chloride dihydrate is administered parenterally, with both intravenous and intramuscular routes available, though intravenous administration is more common in clinical practice . Commercial preparations typically contain the compound in solution form, such as the 20 mg/mL concentration described in the literature .

Table 3: Administration Characteristics

ParameterDetails
Routes of AdministrationIntravenous (preferred), Intramuscular
Typical Concentration20 mg/mL in commercial preparations
Onset of ActionWithin 60 seconds (IV administration)
Duration of Effect4-6 minutes
Dosing ApproachIndividualized based on patient assessment

Dosing must be individualized after careful assessment of the patient, taking into consideration factors such as body weight, anticipated duration of procedure, possible interaction with other drugs administered concurrently, and the status of renal function .

ParameterValueSpecies/Route
LD50125 mg/kgMouse, Oral
Carcinogenic EffectsNot established-
Mutagenic EffectsNot established-
Teratogenic EffectsNot established-
Developmental ToxicityNot established-

Pharmaceutical Formulations

ComponentPurposeQuantity per mL
Succinylcholine chloride anhydrousActive ingredient20 mg
MethylparabenPreservative1.8 mg
PropylparabenPreservative0.2 mg
Sodium chlorideIso-osmotic agent4.5 mg
Sodium hydroxide and hydrochloric acidpH adjustersq.s.
Water for injectionVehicleq.s. to 1 mL

These formulations typically have a pH between 3.0 and 4.5 and are designed for multiple-dose administration, containing preservatives to maintain sterility throughout their use period .

Manufacturing and Quality Control

Succinylcholine chloride dihydrate is manufactured through chemical synthesis processes . The production must adhere to stringent quality control measures to ensure purity, potency, and stability of the final product. Pharmaceutical-grade preparations must comply with United States Pharmacopeia (USP) standards or equivalent international pharmacopeial requirements.

The manufacturing process must control for potential impurities and ensure consistent dihydrate formation to maintain the compound's expected physicochemical and pharmacological properties. Quality control testing typically includes assays for identity, strength, purity, and the absence of harmful contaminants.

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